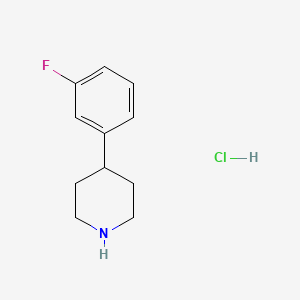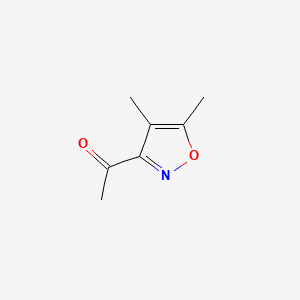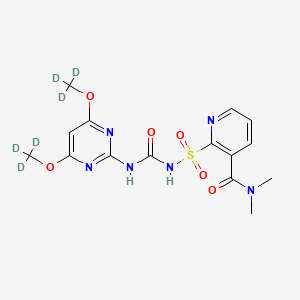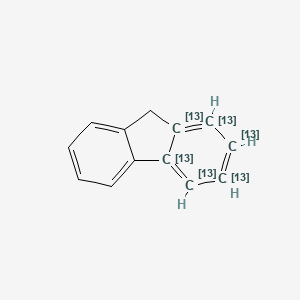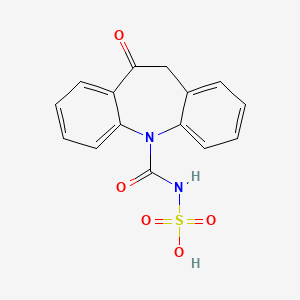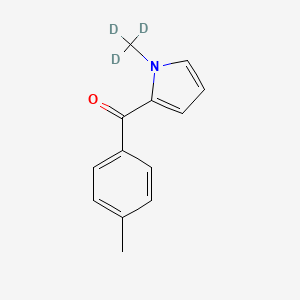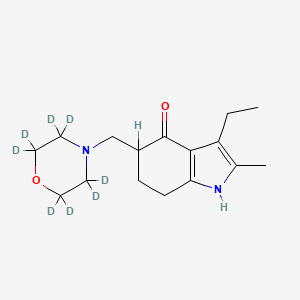
Molindone-d8
Übersicht
Beschreibung
Molindone-d8, also known as Molindone hydrochloride, is a therapeutic antipsychotic . It is used in the treatment of schizophrenia and works by blocking the effects of dopamine in the brain, leading to diminished symptoms of psychosis .
Synthesis Analysis
This compound is the deuterium labeled Molindone . The detailed molindone metabolism pathway was established in accordance with WO3 and tungsten disulfide (WS2) assisted photocatalysis .Molecular Structure Analysis
The molecular formula of this compound is C16H24N2O2 . It is a dihydroindolone compound .Chemical Reactions Analysis
The metabolism pathway of Molindone involves hepatic biotransformation . The structural elucidation of six metabolites of Molindone was supported with a novel photocatalytical approach with the use of WO3 and WS2 assisted photochemical reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 284.42 . Its physical properties include a melting point of 168-172°C .Wissenschaftliche Forschungsanwendungen
Pharmacokinetic and Pharmacodynamic Research
Research on molindone hydrochloride, a dopamine D2 receptor antagonist, provides a foundation for understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of related compounds like molindone-d8. The detailed tissue distribution of molindone in cases of multidrug overdose indicates its extensive bodily distribution and potential interactions with various biological matrices (Flammia et al., 2004). This suggests this compound could be a valuable tool for tracing the metabolic pathways and distribution of molindone in the body, aiding in PK/PD modeling.
Genotoxicity and Safety Assessment
Molindone's evaluation in genotoxicity assays, both in vitro and in vivo, provides insights into its genetic safety profile (Krishna et al., 2016). Using this compound in similar assessments could help in distinguishing the effects of molindone from those of its metabolites, thus refining our understanding of its genotoxic potential and safety margins.
Reproductive Toxicology
Studies on the reproductive toxicology of molindone in animal models provide critical data on its effects on fertility and developmental safety (Gopalakrishnan et al., 2018). This compound could be utilized in similar reproductive studies to track its distribution in reproductive tissues and its effects on embryonic development, offering precise insights into the reproductive safety profile of molindone.
Neuroleptic Drug Research
Molindone's role as a neuroleptic and its implications in treating conditions like impulsive aggression in conjunction with ADHD highlight its therapeutic importance (Dugan Stocks et al., 2012). Research involving this compound could specifically target its neuropharmacological actions, offering a clearer view of the neuroleptic mechanisms at play and facilitating the development of improved therapeutic protocols.
In Vitro Pharmacological Characterization
The in vitro characterization of molindone underscores its antagonistic action on dopamine and serotonin receptors (Yu & Gopalakrishnan, 2018). Utilizing this compound in such studies could enhance the resolution of pharmacological assays, enabling a more detailed understanding of its receptor interactions and the implications for treating psychiatric disorders.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Molindone-d8, a deuterium-labeled variant of Molindone, primarily targets dopamine D2 receptors in the brain . Dopamine D2 receptors play a crucial role in the regulation of mood, reward, and behavior. They are predominantly found in the reticular limbic systems of the brain .
Mode of Action
This compound acts by occupying (antagonizing) dopamine D2 receptor sites in the reticular limbic systems in the brain . This antagonism leads to a decrease in dopamine activity . By blocking the effects of dopamine, this compound diminishes symptoms of psychosis .
Biochemical Pathways
It is known that the drug undergoes hepatic biotransformation, a critical aspect of drug metabolism . The presence of toxic or reactive metabolites may result in drug withdrawal from the market .
Pharmacokinetics
This compound, like its parent compound Molindone, is rapidly absorbed when taken orally . It undergoes hepatic metabolism and has an elimination half-life of approximately 1.5 hours . The excretion of this compound is minor, occurring through renal and fecal routes . These pharmacokinetic properties impact the bioavailability of the drug, influencing its therapeutic efficacy and potential side effects.
Result of Action
The molecular and cellular effects of this compound’s action result in the reduction of psychotic symptoms. By antagonizing dopamine D2 receptors, this compound decreases dopamine activity in the brain . This leads to a reduction in spontaneous locomotion and aggressiveness, suppression of conditioned responses, and antagonism of the bizarre stereotyped behavior and hyperactivity induced by amphetamines .
Biochemische Analyse
Biochemical Properties
Molindone-d8, like its parent compound Molindone, is thought to act by occupying (antagonizing) dopamine (D2) receptor sites in the reticular limbic systems in the brain, thus decreasing dopamine activity . It has much lower affinity for D2 receptors than most antipsychotic agents and has a relatively low affinity for D1 receptors .
Cellular Effects
In cellular contexts, this compound is expected to influence cell function by modulating dopamine-mediated cell signaling pathways . By blocking dopamine receptors, it can alter gene expression and cellular metabolism related to these pathways .
Molecular Mechanism
The exact molecular mechanism of this compound is not fully established. It is thought to exert its effects at the molecular level primarily through antagonism of dopamine receptors, leading to decreased dopamine activity . This can result in changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound are expected to vary with dosage. For instance, a dose of 2.5 mg/kg produced effects typical of DA receptor blockade, while a dose of 40 mg/kg produced opposite effects .
Metabolic Pathways
This compound is rapidly absorbed and metabolized when given orally .
Transport and Distribution
Given its molecular properties and mechanism of action, it is likely to be transported to areas of the brain where dopamine receptors are present .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in areas of the cell where dopamine receptors are present, such as the cell membrane .
Eigenschaften
IUPAC Name |
3-ethyl-2-methyl-5-[(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)methyl]-1,5,6,7-tetrahydroindol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-13-11(2)17-14-5-4-12(16(19)15(13)14)10-18-6-8-20-9-7-18/h12,17H,3-10H2,1-2H3/i6D2,7D2,8D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPWJLBORRMFGK-COMRDEPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C1C(=O)C(CC2)CN3CCOCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(C(N1CC2CCC3=C(C2=O)C(=C(N3)C)CC)([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676049 | |
| Record name | 3-Ethyl-2-methyl-5-{[(~2~H_8_)morpholin-4-yl]methyl}-1,5,6,7-tetrahydro-4H-indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189805-13-7 | |
| Record name | 3-Ethyl-2-methyl-5-{[(~2~H_8_)morpholin-4-yl]methyl}-1,5,6,7-tetrahydro-4H-indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


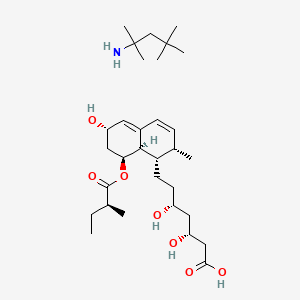
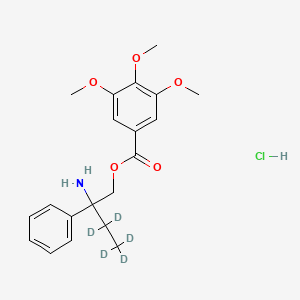
![2-[[2,6-Dichloro-3-(hydroxymethyl)phenyl]amino]benzoic acid](/img/structure/B564568.png)

